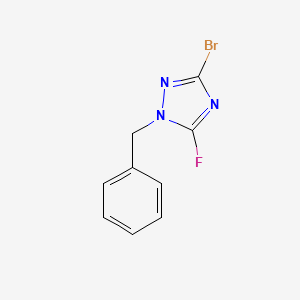

![molecular formula C5H7N3 B1311399 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole CAS No. 769895-06-9](/img/structure/B1311399.png)

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole

Übersicht

Beschreibung

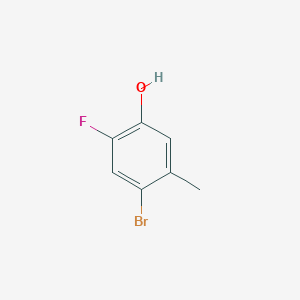

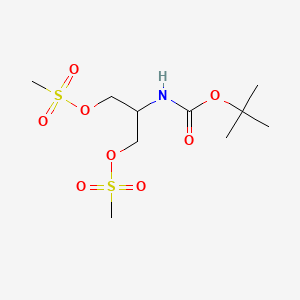

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is a chemical compound with the CAS Number: 769895-06-9 . It has a molecular weight of 109.13 . It is a light yellow to brown solid . This compound has been identified as a potent inhibitor of Aurora kinases .

Synthesis Analysis

The optimization of a series of 5-phenylacetyl this compound derivatives led to the identification of a potent inhibitor of Aurora kinases .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H7N3/c1-4-2-7-8-5(4)3-6-1/h2,6H,1,3H2,(H,7,8) .Physical And Chemical Properties Analysis

This compound is a light yellow to brown solid . It has a molecular weight of 109.13 . The storage temperature is +4C .Wissenschaftliche Forschungsanwendungen

Synthesis of Substituted Pyrazoles

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole has been utilized in the synthesis of various substituted pyrazoles. This synthesis involves intramolecular nitrilimine cycloaddition to alkynes, demonstrating the versatility of this compound in creating diverse chemical structures (Winters, Teleha, & Sui, 2014).

Inhibitors in Cancer Research

Compounds derived from this compound have shown potential as inhibitors in cancer research. They have been evaluated for anti-proliferative activities against various tumor cell lines, indicating their potential role in cancer therapy (Shi et al., 2010).

Aurora Kinase Inhibition

This compound has also been optimized for the inhibition of Aurora kinases, important in cancer research. A specific derivative showed high antiproliferative activity on different cancer cell lines, suggesting its importance in the development of cancer treatments (Fancelli et al., 2006).

Regioselective Synthesis

The compound is involved in regioselective synthesis processes. This includes the creation of complex structures like tetrahydropyrazolo[3,4-c]pyridines, demonstrating its utility in constructing specialized chemical frameworks (Ivonin et al., 2015).

Chemical Properties Exploration

This compound is also key in exploring chemical properties, such as diastereoselective synthesis. Its role in generating bicyclic systems with total diastereoselectivity and high preservation of enantiomeric purity is significant (Barroso et al., 2014).

Metal Complex Formation

This compound has been used to form metal complexes, providing insights into crystal structures and fluorescent properties (Zhao, 2014).

Wirkmechanismus

Target of Action

The primary target of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is the Aurora kinases . Aurora kinases are a small family of three closely related Ser/Thr protein kinases, namely, Aurora-A, -B, and -C . They play a crucial role in cell cycle regulation during mitosis or meiosis .

Mode of Action

This compound interacts with Aurora kinases by inhibiting their activity . This compound shows low nanomolar potency against these anticancer kinase targets .

Biochemical Pathways

The inhibition of Aurora kinases affects major mitotic events such as centrosome maturation and separation, mitotic spindle assembly, chromosome separation, and cytokinesis . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where Aurora kinases are often overexpressed .

Pharmacokinetics

These properties contribute to its bioavailability and efficacy in in vivo tumor models .

Result of Action

The inhibition of Aurora kinases by this compound leads to high antiproliferative activity on different cancer cell lines . It also demonstrates significant tumor growth inhibition in different animal tumor models .

Action Environment

For safety, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-2-7-8-5(4)3-6-1/h2,6H,1,3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRWHBCQJCUBFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole scaffold interact with its biological targets and what are the downstream effects?

A: Research has shown that derivatives of this compound can act as potent and selective inhibitors of Aurora kinases [, ]. These enzymes play a crucial role in cell cycle regulation, particularly in mitosis. By inhibiting Aurora kinases, these compounds interfere with cell division and proliferation, leading to antitumor activity [, ].

Q2: What is the structural characterization of this compound?

A: this compound is a heterocyclic compound with a bicyclic structure. While the exact molecular formula and weight depend on specific substitutions, the core structure consists of a pyrrole ring fused to a pyrazole ring. Specific spectroscopic data like FT-IR can be found in research articles focusing on the synthesis and characterization of these compounds [, ].

Q3: How does modifying the structure of this compound affect its biological activity?

A: Structure-activity relationship (SAR) studies have revealed that substitutions on the this compound core significantly influence its biological activity. For example, introducing a 5-phenylacetyl group led to enhanced Aurora kinase inhibition and antiproliferative activity in a series of derivatives []. Similarly, 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles emerged as potent CDK2 inhibitors [].

Q4: Have any computational chemistry studies been conducted on this compound derivatives?

A4: While specific computational details are not provided in the provided abstracts, it is highly likely that computational chemistry approaches, such as molecular docking and QSAR modeling, have been employed to study this compound derivatives. These methods can provide valuable insights into the binding mode of these compounds with their targets and guide further optimization efforts.

Q5: What is known about the stability and formulation of this compound derivatives?

A5: Information about the stability and formulation of these compounds would be specific to each derivative and its intended application. Strategies to improve stability, solubility, or bioavailability would be developed during the drug development process, if deemed necessary.

Q6: What analytical methods and techniques are used to characterize and quantify this compound derivatives?

A: Researchers utilize various analytical techniques for the characterization and quantification of these compounds. These techniques may include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) []. The specific methods employed depend on the research question and the properties of the specific derivative being studied.

Q7: What is known about the in vitro and in vivo efficacy of this compound derivatives?

A: Research indicates that certain this compound derivatives exhibit potent antiproliferative activity against various cancer cell lines in vitro [, ]. Furthermore, promising in vivo efficacy has been observed in tumor models, highlighting their therapeutic potential [].

Q8: Are there any known toxicological concerns associated with this compound derivatives?

A8: Specific toxicological data are not available in the provided abstracts. Thorough toxicological assessments are essential components of the drug development process and are typically conducted to determine the safety profile of any new chemical entity before human use.

Q9: What is the historical context and major milestones in the research of this compound?

A: While specific historical details about this specific scaffold are not available, the provided research highlights its emergence as a promising scaffold for developing kinase inhibitors, particularly targeting Aurora kinases and CDK2 [, , ].

Q10: Are there any cross-disciplinary applications of this compound derivatives?

A: While the primary focus of research on this compound derivatives appears to be within the realm of medicinal chemistry and drug discovery, their unique structure and properties might hold potential for applications in other fields. For instance, their metal-binding properties, as evidenced by the formation of cobalt(II) and copper(II) complexes [], could be further explored for applications in materials science or catalysis. Further investigation and interdisciplinary collaborations are needed to fully explore these possibilities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

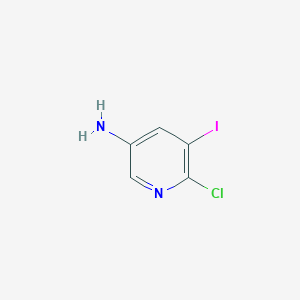

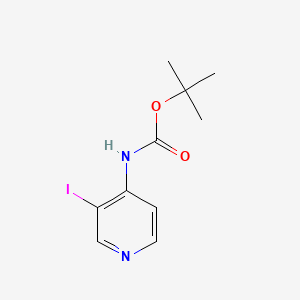

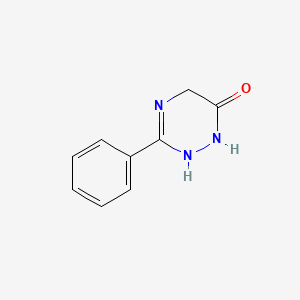

![3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B1311329.png)